molecular formula C10H11NO B14401816 1-Isocyanato-4-propylbenzene CAS No. 85911-74-6

1-Isocyanato-4-propylbenzene

Cat. No.: B14401816
CAS No.: 85911-74-6
M. Wt: 161.20 g/mol
InChI Key: RKXSRNCIRYMSRK-UHFFFAOYSA-N
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Description

1-Isocyanato-4-propylbenzene is an organic compound that serves as a versatile building block in synthetic chemistry and materials science research. It features an isocyanate group (-N=C=O) and a propyl group attached to a benzene ring, making it a valuable intermediate for the creation of ureas and other derivatives through reactions with nucleophiles such as amines and alcohols. This compound is particularly useful in polymer research for the development of novel polyurethane and polyurea materials, where its aromatic structure and alkyl chain can be leveraged to tailor material properties like flexibility, thermal stability, and hydrophobicity. Researchers also utilize it in the synthesis of more complex molecular architectures, including dendrimers and functionalized polymers, for applications in coatings, adhesives, and advanced material science. Handling of this compound requires appropriate safety precautions. As a general safety note for isocyanates, they can be moisture-sensitive and may pose inhalation and irritation hazards. Please consult the Safety Data Sheet for detailed handling and hazard information. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85911-74-6

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

1-isocyanato-4-propylbenzene

InChI

InChI=1S/C10H11NO/c1-2-3-9-4-6-10(7-5-9)11-8-12/h4-7H,2-3H2,1H3

InChI Key

RKXSRNCIRYMSRK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)N=C=O

Origin of Product

United States

Synthetic Methodologies for 1 Isocyanato 4 Propylbenzene Precursors and Derivatives

Strategies for Aromatic Precursor Functionalization

Synthesis of Propylbenzene (B89791) Analogues

The direct Friedel-Crafts alkylation of benzene (B151609) with a propyl halide is generally avoided for the synthesis of n-propylbenzene due to the propensity of the primary propyl carbocation to rearrange into the more stable secondary isopropyl carbocation, yielding isopropylbenzene as the major product. quora.comdoubtnut.com To circumvent this, a two-step acylation-reduction sequence is the preferred method.

This process involves the Friedel-Crafts acylation of benzene with propanoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃) to form propiophenone. quora.comresearchgate.net Subsequent reduction of the ketone functionality yields the desired n-propylbenzene. researchgate.net Common reduction methods include the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) hydrate (B1144303) and a strong base). quora.comresearchgate.net

Once n-propylbenzene is obtained, it can be functionalized to key precursors:

4-Propylaniline (B1194406): The most common route to 4-propylaniline involves the nitration of n-propylbenzene. The propyl group is an ortho-, para-director, so the reaction with a mixture of nitric acid and sulfuric acid yields a mixture of 2-nitro- and 4-nitro-propylbenzene. chemicalbook.com The 4-nitro isomer can be separated and then reduced to 4-propylaniline using standard methods such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid reduction (e.g., Sn/HCl).

4-Propylbenzoic Acid: This precursor can be synthesized via several routes. One method involves the oxidation of 4-n-propylacetophenone, which itself is prepared by Friedel-Crafts acylation of n-propylbenzene. prepchem.com Another approach is the carbonylation of 4-propylphenol. researchgate.net 4-Propylbenzoic acid is a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. guidechem.comchemimpex.com

Table 1: Synthetic Routes for Key Precursors of 1-Isocyanato-4-propylbenzene This table is interactive. Click on the headers to sort.

Target Compound Starting Material(s) Key Reagents Reaction Type Reference(s)
n-Propylbenzene Benzene, Propanoyl chloride AlCl₃, then Zn(Hg)/HCl Friedel-Crafts Acylation, Clemmensen Reduction quora.com, researchgate.net
4-Nitropylbenzene n-Propylbenzene HNO₃, H₂SO₄ Electrophilic Aromatic Nitration chemicalbook.com
4-Propylaniline 4-Nitropylbenzene H₂, Pd/C or Sn/HCl Nitro Group Reduction chemicalbook.com
4-Propylbenzoic Acid 4-n-Propylacetophenone Br₂, NaOH (Haloform Reaction) Oxidation prepchem.com

Isocyanate Group Formation Pathways

The conversion of aromatic precursors like 4-propylaniline or 4-propylbenzoic acid into this compound is a critical step. Modern synthetic chemistry emphasizes the use of non-phosgene routes to mitigate the severe safety and environmental risks associated with phosgene (B1210022). acs.org

Non-Phosgene Based Synthetic Routes

Several reliable methods exist for the synthesis of isocyanates without using phosgene. These routes often involve the thermal or catalytic decomposition of intermediate compounds.

From Carboxylic Acid Derivatives (Curtius, Schmidt, Lossen Rearrangements): These are classic name reactions that convert a carboxylic acid or its derivatives into an isocyanate. chinesechemsoc.org

The Curtius rearrangement involves the thermal decomposition of an acyl azide, which is typically prepared from a carboxylic acid derivative (like an acid chloride) and sodium azide.

The Schmidt reaction provides a one-pot conversion of a carboxylic acid to an isocyanate using hydrazoic acid (HN₃) in the presence of a strong acid.

The Lossen rearrangement proceeds from a hydroxamic acid derivative.

From Amines via Carbamate (B1207046) Intermediates: The most prevalent non-phosgene industrial methods involve the synthesis of a carbamate from an amine, followed by thermal decomposition to the isocyanate. acs.orgnih.gov This two-step process avoids the use of chlorine, simplifying purification and improving product quality. acs.orgresearchgate.net The carbamate can be formed through various methods, such as the oxidative carbonylation of the amine. rsc.org The subsequent thermolysis is a reversible reaction that requires heat and the efficient removal of the isocyanate product. nih.govgoogle.com

Reaction of Amines with Carbonate Derivatives: Arylamines can be converted to aryl isocyanates under mild conditions by reacting them with activated carbonates, such as di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), in the presence of a catalytic amount of a nucleophilic base. wiley.com This method is particularly effective for sterically hindered anilines and can produce isocyanates in high yields at room temperature. wiley.com

Catalytic Approaches in Isocyanate Synthesis

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of isocyanate synthesis, particularly in non-phosgene pathways.

Palladium-Catalyzed Carbonylation: Palladium catalysts are effective for the oxidative carbonylation of primary amines to form carbamates, which are precursors to isocyanates. chinesechemsoc.org This avoids the direct use of phosgene but may require stoichiometric oxidants to maintain the catalytic cycle. chinesechemsoc.org

Catalytic Decomposition of Carbamates: The thermal decomposition of carbamates to isocyanates is a key step in many non-phosgene processes, and its efficiency can be greatly improved with catalysts. nih.gov Metal catalysts, especially those based on zinc, are noted for their high activity and cost-effectiveness. nih.gov Composite catalysts are also being developed to enhance yield by optimizing the active metal composition for specific reaction conditions. nih.gov

Use of Phosgene Surrogates: A safer alternative to phosgene is the use of bis(trichloromethyl)carbonate, also known as triphosgene. The reaction of an arylamine with this solid reagent in the presence of a catalyst can produce aryl isocyanates with high yields and improved safety. google.com

Table 2: Catalytic Systems for Aryl Isocyanate Synthesis This table is interactive. Click on the headers to sort.

Precursor Catalyst System Reagent(s) Product Key Feature Reference(s)
Arylamine Palladium complex CO, Oxidant Carbamate (Isocyanate Precursor) Oxidative Carbonylation chinesechemsoc.org
Arylamine Lewis Acid / Base Bis(trichloromethyl)carbonate Aryl Isocyanate Phosgene-free, high yield google.com
Aryl Carbamate Zinc-based catalysts Heat Aryl Isocyanate Catalytic thermal decomposition nih.gov

Derivatization Techniques to Form Related Isocyanates

Beyond the classic conversion of amines and carboxylic acids, isocyanate functionalities can be generated by the derivatization of other functional groups on the aromatic ring. These methods expand the toolkit for synthesizing substituted aryl isocyanates.

One of the most significant modern techniques is the palladium-catalyzed cross-coupling of aryl electrophiles with sodium cyanate (B1221674). mit.edu This methodology allows for the direct synthesis of aryl isocyanates from readily available aryl chlorides and aryl triflates. The use of aryl triflates, in particular, has expanded the substrate scope of this transformation. mit.edu This reaction proceeds via an oxidative addition/reductive elimination cycle typical of palladium catalysis, where the cyanate anion is coupled to the aromatic ring to form the isocyanate product in situ.

Another non-classical route involves the reaction of an organic formamide (B127407) with a diorganocarbonate, followed by thermolysis of the resulting carbamate-containing intermediate to yield the corresponding organic isocyanate. google.com This phosgene-free process can produce isocyanates in high yield, and byproducts can often be recycled, adding to the efficiency of the process. google.com These derivatization approaches provide valuable alternatives for creating the isocyanate moiety, especially when the primary amine or carboxylic acid precursors are not readily accessible.

Reactivity and Transformation Pathways of 1 Isocyanato 4 Propylbenzene

Fundamental Reaction Kinetics with Nucleophiles

The reactions of isocyanates with nucleophiles such as alcohols, phenols, amines, and water are fundamental to their application in polymer and synthetic chemistry. The kinetics of these reactions are influenced by factors including the structure of the reactants, the solvent, and the presence of catalysts.

The reaction of 1-isocyanato-4-propylbenzene with alcohols (alcoholysis) or phenols (phenolysis) yields carbamates, commonly known as urethanes. This reaction is the basis of the polyurethane industry. kuleuven.be The reaction generally follows second-order kinetics. osti.gov Studies on similar systems, such as the reaction of phenyl isocyanate with various alcohols, have provided insights into the mechanism. osti.govresearchgate.net The reactivity of alcohols is dependent on their structure, with primary alcohols being more reactive than secondary alcohols. kuleuven.beresearchgate.net This difference in reactivity is also reflected in the activation energies, with secondary alcohols exhibiting higher apparent activation energies. researchgate.net

The mechanism of alcoholysis can be complex and is influenced by the reaction conditions. It is suggested that multiple alcohol molecules can be involved in the reaction, acting as both nucleophile and a proton transfer agent, leading to a multimolecular mechanism. kuleuven.be In the presence of base catalysts, the reaction can proceed through a stepwise mechanism involving the formation of an alcoholate anion, which then attacks the isocyanate. rsc.org

Table 1: Kinetic Data for Reactions of Isocyanates with Alcohols

IsocyanateAlcoholCatalystSecond-Order Rate Constant (k) [L/(mol·s)]Temperature (°C)
Dicyclohexylmethane-4,4′-diisocyanate1-ButanolDibutyltin dilaurate (DBTDL)5.9 × 10⁻⁴40
Dicyclohexylmethane-4,4′-diisocyanate2-ButanolDibutyltin dilaurate (DBTDL)1.8 × 10⁻⁴40

This table presents kinetic data for the reaction of a diisocyanate with primary and secondary alcohols, illustrating the higher reactivity of primary alcohols. Data sourced from a study on dicyclohexylmethane-4,4′-diisocyanate. researchgate.net

The reaction of this compound with primary or secondary amines (aminolysis) is a rapid process that results in the formation of substituted ureas. This reaction is generally faster than alcoholysis due to the higher nucleophilicity of amines compared to alcohols. Kinetic studies of the aminolysis of related isocyanates have been conducted to understand the reaction mechanism. nih.gov The reaction typically follows a stepwise mechanism involving a zwitterionic intermediate. nih.gov The rate of reaction is influenced by the basicity and steric hindrance of the amine.

Cycloaddition Reactions and Heterocycle Formation

Isocyanates are versatile reagents in cycloaddition reactions, providing a pathway to a variety of heterocyclic compounds. These reactions are of significant interest in synthetic organic chemistry for the construction of complex molecular architectures.

While [4+2] cycloadditions (Diels-Alder reactions) are common for many dienes and dienophiles, the participation of simple alkenes with isocyanates often requires specific conditions or activating groups. libretexts.org The reactivity in these cycloadditions is often enhanced when the alkene (dienophile) is substituted with electron-attracting groups and the diene component has electron-donating groups, or vice versa. libretexts.org While specific examples involving this compound and alkenes are not extensively detailed in the provided results, the general principles of isocyanate cycloadditions suggest that such reactions are plausible.

Isocyanates are valuable precursors for the synthesis of a wide array of nitrogen-containing heterocycles. pitt.eduencyclopedia.pubrsc.orgnih.gov These reactions often proceed through cycloaddition or cyclization pathways. For instance, isocyanides, which are isomers of isocyanates, are known to participate in [4+1] cycloaddition reactions to form various five-membered heterocycles. rsc.org The synthesis of nitrogen-containing heterocycles is a significant area of research due to their prevalence in biologically active molecules and pharmaceuticals. rsc.orgnih.gov Metal-organic frameworks (MOFs) have emerged as effective solid catalysts for the synthesis of various nitrogen-containing heterocycles, including pyrimidines, quinolines, and indoles. rsc.org

Isocyanate Oligomerization and Cyclotrimerization

The reactivity of the isocyanate group (-N=C=O) in this compound allows for various oligomerization and cyclization reactions, leading to the formation of larger, more complex structures. These reactions are fundamental in the synthesis of polyurethane and polyisocyanurate materials.

The reaction between an isocyanate and an alcohol yields a urethane (B1682113) (carbamate). jatm.com.br This reaction is a cornerstone of polyurethane chemistry. In the presence of excess isocyanate and often with the aid of a catalyst and heat, the urethane can further react with another isocyanate molecule to form an allophanate (B1242929). jatm.com.brresearchgate.net The formation of allophanates introduces branching and cross-linking in polyurethane networks, influencing the material's mechanical properties.

The general mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbon of the isocyanate group. The subsequent reaction to form an allophanate involves the N-H group of the urethane reacting with a second isocyanate group. researchgate.net

A study on the reaction of phenyl isocyanate with 1-propanol (B7761284) has explored the molecular mechanism of urethane formation, suggesting that in the presence of excess isocyanate, allophanate is an intermediate in the pathway to urethane formation. nih.gov Theoretical calculations have shown that a non-covalent isocyanate dimer reacts with alcohol to form an allophanate intermediate, which then decomposes to urethane and regenerates an isocyanate molecule. nih.gov

Table 1: Key Reactions in Carbamate (B1207046) and Allophanate Formation

ReactionReactantsProductConditions
Carbamate (Urethane) FormationThis compound + Alcohol4-Propylphenyl carbamate derivativeTypically occurs readily at room or slightly elevated temperatures
Allophanate Formation4-Propylphenyl carbamate + this compoundAllophanate derivativeExcess isocyanate, often requires catalyst and/or heat (>110°C) researchgate.net

The cyclotrimerization of three isocyanate molecules results in the formation of a highly stable, six-membered heterocyclic ring known as an isocyanurate (or more formally, a 1,3,5-triazine-2,4,6-trione). researchgate.net This reaction is crucial for producing polyisocyanurate (PIR) foams, which are known for their excellent thermal stability and fire resistance.

The trimerization is typically catalyzed by various nucleophiles, such as carboxylates, alkoxides, or tertiary amines. researchgate.net The proposed mechanism for anionic trimerization involves the initial nucleophilic attack of the catalyst on the isocyanate carbon, forming an anionic intermediate. This intermediate then reacts sequentially with two more isocyanate molecules, ultimately leading to ring closure and the formation of the isocyanurate ring, regenerating the catalyst. researchgate.net

While the formation of isocyanurates is a key reaction, it can sometimes be a competing side reaction during polymerization, especially in anionic polymerizations where it can act as a termination step. researchgate.net However, under controlled conditions, it is a desired pathway for creating robust, cross-linked networks. Studies have shown that the cyclotrimerization can be controlled to produce well-defined polyisocyanurate networks with specific properties. researchgate.net

Electrochemical Reaction Pathways

Electrochemical methods offer alternative routes for initiating reactions of isocyanates, leading to the formation of polymeric films and coatings.

The electropolymerization of isocyanates can be initiated by the electrochemical reduction of the isocyanate group. At sufficiently negative potentials, a radical anion of the isocyanate functional group can be formed. researchgate.net This radical anion is a highly reactive species that can initiate polymerization.

This process has been explored for various isocyanates as a method to form thin polymeric films on electrode surfaces. For instance, studies on isocyanatoethyl methacrylate (B99206) (ICEMA) have shown that the isocyanate moiety can be initiated as a radical during an initial charging process, leading to electropolymerization. researchgate.net This forms a stable protective layer, known as a solid electrolyte interphase (SEI), which is relevant in the context of lithium-ion batteries. researchgate.net The electropolymerization mechanism in this case differs from thermal polymerization. researchgate.net

Once the initial radical anion is formed, it can propagate by attacking another isocyanate monomer. This process of nucleophilic addition, repeated, leads to the growth of a polymer chain. researchgate.net The generated radical anion can react with other isocyanate monomers or with components of the electrolyte solution to create a polymeric coating. researchgate.net

The mechanism of propagation can involve the coupling of two isocyanate radical anions to form a dianionic species, which then acts as a bidirectional initiator for polymerization. acs.org This allows the polymer chain to grow from both ends. The specific pathways and the structure of the resulting polymer can be influenced by the electrochemical conditions, such as the applied potential and the composition of the electrolyte.

Insertion Reactions of Metal Complexes with Isocyanates

Isocyanates can undergo insertion reactions into metal-ligand bonds of various transition metal and main group metal complexes. These reactions are a fundamental step in many catalytic processes and offer a route to synthesize new organometallic compounds and polymers.

The insertion of an isocyanate into a metal-carbon bond (M-C) results in the formation of a metal-amidoacyl complex. This is a type of 1,1-insertion, where the carbon atom of the isocyanate inserts into the M-C bond. umb.edulibretexts.org Similarly, insertion into a metal-hydrogen bond (M-H) can occur. umb.edu These reactions are reversible in principle, but often one direction is strongly favored thermodynamically. umb.edu

For example, reactions of dimethylzinc (B1204448) (ZnMe2) with isocyanates lead to the insertion of the isocyanate into a Zn-Me bond, forming heteroleptic amidate complexes. uni-due.de The degree of oligomerization of the resulting zinc amidate complex can be influenced by the steric bulk of the substituent on the isocyanate. uni-due.de

Organotitanium(IV) complexes have been developed as catalysts for the living polymerization of isocyanates. acs.orgwiley.com This process involves the insertion of isocyanate monomers into the titanium-nitrogen bond of the growing polymer chain. This catalytic approach allows for excellent control over the molecular weight and polydispersity of the resulting polyisocyanates. acs.orgwiley.com

Polymer Chemistry and Advanced Material Science Applications of 1 Isocyanato 4 Propylbenzene Derivatives

Polyurethane and Polyurea Synthesis from Isocyanates

Polyurethanes (PUs) and polyureas (PUas) are two of the most versatile classes of polymers, with applications ranging from flexible foams to rigid elastomers and high-performance coatings. wikipedia.orgacs.org Their synthesis is fundamentally based on the polyaddition reaction of isocyanates. acs.orgacs.org The formation of the characteristic urethane (B1682113) linkage occurs through the reaction of an isocyanate group with a hydroxyl group from a polyol. acs.org Similarly, the urea (B33335) linkage is formed when an isocyanate reacts with an amine group. poliuretanos.netwikipedia.org

The properties of the resulting polymer are highly tunable and depend on the structure of the isocyanate and the polyol or amine co-reactants. acs.orgmdpi.com Aromatic isocyanates typically impart rigidity and strength to the polymer structure. acs.orgtri-iso.com

In the context of these polymerization reactions, a monofunctional isocyanate like 1-isocyanato-4-propylbenzene plays a distinct role. Unlike diisocyanates (containing two -NCO groups) which are necessary for chain propagation to build high molecular weight polymers, a monoisocyanate can only react at one end. This makes it an ideal chain-terminating or end-capping agent. By introducing a controlled amount of this compound into a polymerization mixture, it is possible to regulate the average molecular weight of the polymer chains. Once it reacts with a hydroxyl or amine end-group, the chain can no longer propagate from that end, effectively controlling the polymer's size.

The synthesis of high-molecular-weight polyurethanes and polyureas often involves a two-step prepolymer method. acs.orglboro.ac.uk First, a prepolymer with terminal isocyanate groups is formed by reacting a diisocyanate with a long-chain polyol in excess. lboro.ac.uk This prepolymer is then reacted with a low-molecular-weight diol or diamine, known as a chain extender , to link the prepolymer chains together and build the final high-molecular-weight polymer. acs.orglboro.ac.uknih.gov This process creates segmented copolymers with distinct "hard" segments (from the isocyanate and chain extender) and "soft" segments (from the polyol), which governs the material's mechanical properties. lboro.ac.uknih.gov

Crosslinking , which creates a three-dimensional polymer network, is achieved by using reactants with a functionality greater than two. lboro.ac.ukwiley.com This can be accomplished by incorporating a tri-functional isocyanate or a triol into the reaction mixture. wiley.com These chemical crosslinks enhance the material's stiffness, thermal stability, and chemical resistance. wiley.com Another method of crosslinking involves the reaction of excess isocyanate groups with existing urethane or urea linkages to form allophanate (B1242929) and biuret (B89757) crosslinks, respectively. poliuretanos.netlboro.ac.uk

A monofunctional isocyanate such as this compound does not act as a chain extender or crosslinker. Instead, it serves as a chain stopper , limiting the extent of chain extension and preventing further reaction. Its introduction can be used to precisely control the polymer's molecular weight and the density of hard segments. By reacting with hydroxyl or amine groups, it introduces a non-reactive propylbenzene (B89791) group at the chain end, which can also modify the surface properties and solubility of the final polymer.

Table 1: Role of Isocyanate Functionality in Polymer Structure

Isocyanate Type Functionality Primary Role in Polymerization Resulting Structure
This compound 1 Chain Termination / End-Capping Linear or branched polymer with controlled molecular weight
Diisocyanates (e.g., MDI, TDI) 2 Chain Propagation / Chain Extension High molecular weight linear polymer
Triisocyanates 3 Crosslinking 3D crosslinked polymer network wiley.com

Control over the polymer network architecture is crucial for tailoring the material's properties for specific applications. acs.org The functionality of the monomers—isocyanates and polyols—is the primary tool for this control. acs.org Using difunctional monomers leads to linear polymers, while incorporating tri- or higher-functional monomers results in branched or crosslinked network structures. wiley.com

A key reaction for forming well-defined network structures is the trimerization of isocyanate groups to form a highly stable, six-membered isocyanurate ring. wiley.com This reaction is an ideal method for creating trifunctional crosslink points. The process typically involves preparing an isocyanate-terminated prepolymer and then catalyzing the trimerization of the terminal -NCO groups to form the network. wiley.com This approach allows for the synthesis of networks with a well-defined molecular weight between crosslinks. wiley.com

In such systems, this compound can be utilized for fine-tuning the network. By adding it to the reaction, it can compete for reaction with the functional groups of the polyol, thereby controlling the number of sites available for network extension. Alternatively, it can be used to functionalize a pre-formed network that has residual reactive groups (e.g., hydroxyls), grafting the propylbenzene moiety onto the polymer backbone. This modification of the polymer architecture can influence properties such as hydrophobicity, swelling behavior, and interaction with other materials. The ability to control polymerization and prevent runaway reactions is a key aspect of synthesizing polymers with desired, repeatable characteristics. acs.org

Design and Engineering of Functional Polymeric Materials

The versatility of isocyanate chemistry extends beyond traditional polyurethanes and polyureas to the design of highly specialized functional materials. By carefully selecting the isocyanate and co-reactants, polymers can be engineered for advanced applications in encapsulation, energy storage, and multi-component systems.

Microencapsulation is a technology used to entrap a core material (often a liquid) within a solid polymeric shell, offering protection and controlled release. tandfonline.comulisboa.pt Interfacial polymerization is a common and effective method for producing microcapsules, particularly for encapsulating reactive compounds like isocyanates for applications such as self-healing materials. researchgate.netillinois.eduacs.org

In a typical process, an oil-in-water emulsion is created where the oil phase contains the isocyanate (both the core material to be encapsulated and a more reactive isocyanate for shell formation) and the aqueous phase contains a polyamine (like diethylenetriamine) or a polyol. mdpi.comulisboa.pt Polymerization occurs rapidly at the oil-water interface, forming a solid polyurea or polyurethane shell that encapsulates the oil droplets. mdpi.comresearchgate.net

The properties of the microcapsule shell, such as its thickness, strength, and permeability, are critical and can be modulated by the synthesis parameters. tandfonline.comrsc.org Here, this compound can be incorporated into the oil phase along with a di- or poly-isocyanate. As a monofunctional reactant, it would participate in the interfacial polymerization, but upon reacting, it would terminate a growing polymer chain. This has two potential effects:

Modifying Shell Density: By limiting chain length, it can alter the crosslink density and morphology of the polymer shell.

Functionalizing the Shell: The incorporation of the 4-propylbenzene group into the shell structure can modify its chemical properties, for instance, by increasing its hydrophobicity, which could enhance the stability of the microcapsules in aqueous environments. rsc.org

Table 2: Research Findings in Isocyanate Microencapsulation

Core Material Encapsulated Shell-Forming Isocyanate Key Finding Reference
Isophorone (B1672270) diisocyanate (IPDI) Polyurethane Prepolymer Smooth, spherical microcapsules (40-400 µm) were produced with a liquid core content of 70 wt%. illinois.eduacs.org
Hexamethylene diisocyanate (HDI) trimer Uretonimine-modified MDI trimer In situ shell functionalization with hydrophobic agents significantly enhanced microcapsule stability in water. rsc.org
IPDI or HDI Methylene (B1212753) diphenyl diisocyanate (MDI) The formation and size of polyurea microcapsules are controlled by the isocyanate/amine ratio and emulsification rate. mdpi.com
Liquid Diamine and Diisocyanate - A dual microcapsule system was developed for self-healing coatings in epoxy and polyurethane matrices. mdpi.com

In lithium-ion batteries (LIBs), the formation of a stable Solid Electrolyte Interphase (SEI) on the surface of the anode during the initial charging cycles is crucial for battery performance, longevity, and safety. researchgate.netresearchgate.net The SEI is a passivation layer formed from the reductive decomposition of electrolyte components, which prevents further electrolyte degradation and, in some cases, destructive co-intercalation of solvent molecules into graphite (B72142) anodes. researchgate.net

Electrolyte additives are often used in small quantities to promote the formation of a more effective SEI. tugraz.at Isocyanate compounds have emerged as a promising class of film-forming additives. researchgate.nettugraz.at The proposed mechanism involves the electrochemical reduction of the isocyanate at the anode surface, which initiates a polymerization reaction, forming a thin, stable polymeric film that constitutes the SEI. researchgate.nettugraz.at Both linear and aromatic isocyanates have been shown to form effective SEI layers that improve cycling performance. tugraz.at

As an aromatic isocyanate, this compound is a candidate for this application. Its reductive electropolymerization on an anode surface would form a protective film. researchgate.net The presence of the propylbenzene group would influence the chemical composition and physical properties (e.g., flexibility, ion conductivity) of the resulting SEI. Research has shown that modifying the structure of isocyanate additives can tailor the SEI layer for specific anode materials, such as silicon, which undergoes large volume changes during cycling. nih.govacs.org A polymeric SEI derived from an isocyanate additive may be better able to withstand these mechanical stresses. researchgate.net

Table 3: Isocyanate Additives in Lithium-Ion Battery Electrolytes | Isocyanate Additive | Battery System | Purpose / Finding | Reference | | :--- | :--- | :--- | :--- | | Pentafluorophenyl isocyanate (PFPI) | Si/NMC-111 Full Cell | Forms an effective SEI on the silicon anode, reducing active lithium loss and improving capacity retention. | nih.govacs.org | | p-tolyl isocyanate (PTI) and 4-fluorophenyl isocyanate (4-FI) | LiNi0.8Mn0.1Co0.1O2||SiOx@Graphite | Preferentially form a stable SEI on the electrode surface, reducing interfacial impedance and improving low-temperature performance. | acs.org | | Ethyl isocyanate (EtNCO) | Graphite Anode / LiCoO2 Cathode | Performs well in propylene (B89431) carbonate-based electrolytes, forming a radical anion that initiates SEI formation. | researchgate.net | | Various linear and aromatic isocyanates | Graphite Anode | Form proper SEI films that make graphite compatible with propylene carbonate (PC) based electrolytes. | tugraz.at |

Interpenetrating Polymer Networks (IPNs) are a class of materials where two or more distinct polymer networks are physically entangled on a molecular level without being covalently bonded to each other. wipo.intacs.org This unique architecture often leads to synergistic properties, combining the attributes of the constituent polymers. researchgate.netwiley.com

Isocyanate chemistry is frequently used to form one or both networks in an IPN system. wipo.intacs.org For example, a polyurethane or polyurea network can be formed in situ within a pre-existing network of another polymer (e.g., an acrylic resin or an epoxy). researchgate.net A sequential IPN can be synthesized by first creating a single network, swelling it with the monomers for the second network, and then polymerizing the second set of monomers. researchgate.net

Research has shown that IPNs based on isocyanate-terminated polymers can exhibit remarkably improved mechanical properties, such as tensile strength, compared to the individual components. acs.orgacs.orgnih.gov The degree of interpenetration and the interactions between the networks are key to these enhancements. acs.orgacs.org

In the synthesis of IPNs, a monofunctional isocyanate like this compound can serve as a powerful modifying agent. It can be used to react with residual functional groups (e.g., -OH or -NH2) on one of the polymer networks. This would graft the propylbenzene moiety onto the network structure, which could:

Control Network Properties: By reacting with some of the available functional groups, it can limit the crosslink density of one of the networks, providing another level of control over the final properties of the material.

Development of Multi-branched and Hyperbranched Polymer Architectures

The creation of multi-branched and hyperbranched polymers represents a significant area of research in polymer science, driven by the unique properties these architectures impart, such as low viscosity, high solubility, and a high degree of functionality. In the context of polyurethanes, hyperbranched structures are typically synthesized through the polycondensation of ABx-type monomers, where 'A' and 'B' are functional groups that can react with each other, and x is greater than or equal to 2.

A common approach to synthesizing hyperbranched polyurethanes involves the use of a diisocyanate, which can be reacted with a molecule containing one reactive group and two other groups that can be converted into reactive sites. While diisocyanates like toluene (B28343) diisocyanate (TDI) and 4,4'-methylene diphenyl diisocyanate (MDI) are central to forming the branched structure, a monofunctional isocyanate such as this compound would play a different, yet crucial, role.

As a monofunctional molecule, this compound would act as a chain-capping agent. Its single isocyanate group can react with a hydroxyl or amine group at the periphery of a growing hyperbranched polymer, effectively terminating the growth at that branch. This allows for precise control over the molecular weight and the degree of branching of the final polymer. The introduction of the 4-propylbenzene group at the chain ends can also be used to tailor the surface properties of the polymer, for instance, by increasing its hydrophobicity or improving its compatibility with nonpolar matrices.

The synthesis of hyperbranched polyurethanes can be achieved through various strategies, including the "A2 + B3" approach, where a diisocyanate (A2) is reacted with a triol (B3), or through the use of an AB2 monomer. An example of an AB2 monomer for polyurethane synthesis is a molecule containing one hydroxyl group and two blocked isocyanate groups. The general principle of forming hyperbranched polymers from AB2 monomers is illustrated in the table below.

Table 1: Conceptual Approach to Hyperbranched Polymer Synthesis Using AB2 Monomers

Step Description Resulting Structure
1. Monomer Synthesis An AB2 monomer is synthesized, containing one reactive group 'A' (e.g., hydroxyl) and two reactive groups 'B' (e.g., isocyanate). AB2 Monomer
2. Polymerization The 'A' group of one monomer reacts with a 'B' group of another monomer. Dimer, Trimer, etc.
3. Branching As the reaction proceeds, each monomer unit added introduces two new reactive 'B' groups, leading to a branched structure. Hyperbranched Polymer

| 4. Chain Capping (Optional) | A monofunctional agent (e.g., this compound) can be added to control the size and surface chemistry of the polymer. | Capped Hyperbranched Polymer |

While specific research on the use of this compound in creating hyperbranched polymers is not extensively documented, its role can be inferred from the principles of isocyanate chemistry. Its primary function would be the control of polymer architecture and the modification of surface properties, rather than as a core building block of the hyperbranched structure itself.

Integration into Advanced Coatings and Adhesives

Polyurethane-based coatings and adhesives are widely utilized across numerous industries due to their excellent durability, flexibility, and adhesion to a wide variety of substrates. The properties of these materials are highly dependent on the chemical structure of the isocyanate and polyol components used in their formulation. wikipedia.orgl-i.co.uk The choice of isocyanate, in particular, plays a critical role in determining the final characteristics of the coating or adhesive. nih.gov

Isocyanates are broadly categorized into aromatic and aliphatic types. Aromatic isocyanates, such as MDI and TDI, are known for their high reactivity and cost-effectiveness, and they impart excellent chemical resistance to the resulting polyurethane. korozyonuzmani.com Aliphatic isocyanates, like hexamethylene diisocyanate (HDI) and isophorone diisocyanate (IPDI), offer superior resistance to UV degradation and are therefore preferred for exterior applications where color stability is important. korozyonuzmani.com

This compound, being an aromatic isocyanate, would be expected to contribute to good chemical resistance in a polyurethane formulation. However, as a monofunctional isocyanate, it would not be used as the primary cross-linking agent in a two-component polyurethane system. Instead, it could be incorporated as a reactive additive to modify the properties of the final product.

The addition of this compound to a polyurethane formulation could offer several potential benefits:

Hydrophobicity: The propylbenzene group is nonpolar and would increase the hydrophobicity of the polymer surface, potentially improving water resistance and reducing moisture absorption in the cured coating or adhesive.

Adhesion Modification: The specific interaction of the propylbenzene group with certain substrates could enhance adhesion to nonpolar surfaces.

Flexibility Control: By reacting with some of the polyol functional groups, this compound can reduce the cross-link density of the polymer network, which could lead to a more flexible and less brittle material.

The table below provides a comparative overview of the potential influence of different isocyanate structures on the properties of polyurethane coatings and adhesives.

Table 2: Comparative Properties of Polyurethanes Derived from Different Isocyanates

Isocyanate Type Example Key Characteristics Potential Application Area
Aromatic Diisocyanate MDI, TDI High reactivity, good chemical resistance, lower cost. wikipedia.org Industrial coatings, rigid foams, elastomers.
Aliphatic Diisocyanate HDI, IPDI Excellent UV stability, non-yellowing. wikipedia.orgkorozyonuzmani.com Automotive topcoats, clear coats, exterior coatings.

The integration of this compound into advanced coatings and adhesives would likely be in specialized applications where fine-tuning of surface properties and flexibility is required. For instance, in a high-performance adhesive, a small amount of this monofunctional isocyanate could be used to optimize the balance between cohesive strength and peel strength. Similarly, in a protective coating, it could enhance the barrier properties against moisture while maintaining a desired level of flexibility.

Research into the effects of various isocyanate structures has shown that even subtle changes in the molecule can have a significant impact on the macroscopic properties of the polyurethane, including hydrogen bonding, phase separation, and mechanical performance. nih.govmdpi.com Therefore, the specific contribution of the this compound structure would need to be experimentally verified for each specific coating or adhesive formulation.

Catalysis in Isocyanate Based Transformations

Catalytic Systems for Urethane (B1682113) and Urea (B33335) Formation

The synthesis of polyurethanes and polyureas relies on the efficient reaction between an isocyanate and a polyol or a polyamine. Catalysts are essential to accelerate this addition reaction, especially when dealing with less reactive aliphatic isocyanates or sterically hindered reactants. pcimag.com The catalytic systems employed can be broadly categorized into organocatalysts and metal-based catalysts.

Organocatalysis has emerged as a valuable tool in polymer synthesis, providing an alternative to traditional metal-based catalysts. acs.org For isocyanate-based reactions, organic bases such as tertiary amines, amidines, and guanidines are effective. core.ac.ukacs.org

Tertiary amines, like 1,4-diazabicyclo[2.2.2]octane (DABCO), are widely used, particularly in the formation of polyurethane foams. core.ac.ukrsc.org The catalytic mechanism of tertiary amines is still a subject of discussion, with several proposals existing. One proposed mechanism involves the nucleophilic activation of the isocyanate by the amine catalyst, which is then attacked by the alcohol. core.ac.ukacs.org Another suggested pathway involves the formation of a complex between the alcohol and the catalyst, followed by the introduction of the isocyanate and a subsequent proton transfer. mdpi.com The catalytic strength of amines is related to their basicity and the steric accessibility of the nitrogen's lone pair of electrons. turkchem.net

Guanidine and amidine derivatives have also been shown to be effective organocatalysts for polyurethane synthesis. core.ac.uktandfonline.com Their mechanism is thought to involve a nucleophilic pathway where the catalyst adds to the isocyanate, forming an activated adduct that readily reacts with an alcohol. core.ac.uk Strong organic acids have also been explored as catalysts, proving effective in promoting the polymerization of isocyanates with polyols. core.ac.uk

Metal catalysts are highly efficient for promoting the reaction between isocyanates and hydroxyl groups and are a cornerstone of the polyurethane industry. pcimag.com A wide range of metal compounds have been shown to be active, with organotin compounds being among the most common. pcimag.com

Dibutyltin dilaurate (DBTDL) is a versatile and widely used catalyst for the urethane reaction due to its high efficiency at low concentrations. pcimag.com The mechanism for organotin catalysis is generally believed to involve the formation of an intermediate complex between the tin catalyst and the alcohol, which then facilitates the reaction with the isocyanate.

In recent years, due to environmental and toxicological concerns associated with organotin compounds, there has been a significant push to develop alternative, "tin-free" catalysts. pcimag.com These include compounds based on a variety of metals such as bismuth, zirconium, and iron. pcimag.comacs.orgworktribe.com Zirconium complexes, for instance, have been shown to be highly selective catalysts, preferentially accelerating the isocyanate-hydroxyl reaction over the competing isocyanate-water reaction, which is crucial in many coating applications. pcimag.com Iron(II) complexes have been demonstrated as effective precatalysts for the hydroamination of isocyanates to form ureas and related derivatives, with product selectivity being tunable by modifying reaction conditions. acs.orgworktribe.com

Catalyst TypeExamplesPrimary Application
Organocatalysts 1,4-diazabicyclo[2.2.2]octane (DABCO), Guanidines, AmidinesUrethane and Urea Formation
Metal Catalysts Dibutyltin dilaurate (DBTDL), Bismuth Carboxylates, Zirconium Complexes, Iron(II) ComplexesUrethane and Urea Formation

Catalysis in Isocyanate Trimerization and Cyclization

In addition to forming linear polymers, isocyanates can undergo cyclization reactions, most notably trimerization to form highly stable, six-membered isocyanurate rings (1,3,5-triazine-2,4,6-triones). researchgate.netnih.gov This reaction is used to produce polyisocyanurate (PIR) foams, which exhibit enhanced thermal stability and fire resistance compared to conventional polyurethanes. nih.govchemintech.ru Other cyclization reactions are also possible, such as the formation of oxazolidinones from the reaction of isocyanates with epoxides. google.com

A diverse range of catalysts can promote isocyanate trimerization, including alkali metal salts (e.g., potassium acetate (B1210297), potassium 2-ethylhexanoate), quaternary ammonium (B1175870) salts, and certain metal complexes. nih.govchemintech.ru For example, chromium carboxylate catalysts, in the presence of an organic base co-catalyst, have been shown to effectively catalyze the trimerization of isocyanates to isocyanurates. google.com Proazaphosphatrane superbases are also known to be highly efficient catalysts for the cyclo-trimerization of organic isocyanates, yielding high-purity isocyanurate with minimal by-products. nih.gov

The choice of catalyst is a critical factor that dictates the final composition of the products in isocyanate reactions. researchgate.net Catalysts exhibit varying degrees of selectivity for the competing reactions of urethane/urea formation, trimerization, and other side reactions like the formation of allophanates (from the reaction of an isocyanate with a urethane) and biurets (from the reaction of an isocyanate with a urea). rsc.orgturkchem.net

Generally, catalysts like common tertiary amines (e.g., DABCO) and organotin compounds tend to favor urethane formation, especially when the isocyanate to hydroxyl group ratio is near equimolar. rsc.org In these cases, the rate of urethane formation is significantly faster than the rates of allophanate (B1242929) or isocyanurate formation. rsc.org

Conversely, a different class of catalysts, including anionic species like carboxylate, phenolate, and alkoxide anions, as well as certain amidines and aminoalcohols, strongly promotes the formation of isocyanurates. rsc.org With these catalysts, the rate constants for allophanate and isocyanurate formation can be comparable to or greater than that for urethane formation. rsc.org Studies have shown that catalysts based on organic salts of alkali metals are often more selective for the isocyanate trimerization process than tertiary amines or quaternary ammonium bases. researchgate.netchemintech.ru The selectivity of metal catalysts can also be tuned; for example, an iron(II) precatalyst can be directed to produce either ureas or biurets from the reaction of isocyanates and amines simply by modifying the reaction conditions. acs.org

CatalystPredominant Product(s)
Dibutyltin dilaurate (DBTDL) Urethane
1,4-diazabicyclo[2.2.2]octane (DABCO) Urethane
Potassium Acetate Isocyanurate
Potassium 2-ethylhexanoate Isocyanurate
Iron(II) Complexes Urea, Biuret (B89757) (tunable)
Proazaphosphatranes Isocyanurate

Mechanistic Insights into Catalytic Action

Understanding the mechanism by which catalysts activate the isocyanate group is fundamental to designing more efficient and selective processes. The reaction can proceed through different pathways, primarily distinguished as either concerted or stepwise.

The mechanism of isocyanate reactions can vary significantly depending on the catalyst and reactants involved. rsc.org

A concerted mechanism is often proposed for the uncatalyzed reaction between an isocyanate and an alcohol. mdpi.com In this pathway, a reactant complex is formed, and the new C-O and N-H bonds form simultaneously with the breaking of the O-H bond in a single transition state. mdpi.com Some base-catalyzed reactions, particularly with certain tertiary amines, are also suggested to proceed via a concerted termolecular mechanism. rsc.org

A stepwise mechanism , however, is more common for catalyzed reactions, especially those involving anionic or metal-based catalysts. rsc.org For anionic catalysts like carboxylates, the reaction proceeds through discrete steps. It has been shown that carboxylates are often precatalysts that react with the isocyanate to form a deprotonated amide species, which is the true, highly nucleophilic catalyst for trimerization. nih.govresearchgate.net This process involves the sequential addition of isocyanate molecules to an anionic intermediate. Similarly, the reaction between nitrones and isocyanates has been shown through computational studies to switch from a concerted to a stepwise mechanism when moving from the gas phase to polar solvents. acs.org For many base-catalyzed reactions with phenols, carbamates, and allophanates, a stepwise anionic mechanism is operative. rsc.org

Role of Anionic Intermediates in Catalysis

The catalysis of aromatic isocyanates, including 1-isocyanato-4-propylbenzene, frequently proceeds through mechanisms involving anionic intermediates, particularly in cyclotrimerization reactions to form isocyanurates. These reactions are crucial for producing polyisocyanurate (PIR) foams, which exhibit enhanced thermal stability. nih.gov

A widely accepted mechanism for the anionic trimerization begins with the nucleophilic attack of an anionic catalyst on the electrophilic carbon of the isocyanate group. acs.org This initial step forms a nucleophilic anionic intermediate. This intermediate then reacts with two more isocyanate molecules in a chain-growth process, ultimately leading to the formation of a stable, six-membered isocyanurate ring. nih.govacs.org

Interestingly, studies have revealed that some common industrial catalysts, such as potassium acetate and other carboxylates, are actually pre-catalysts. nih.govacs.org When a carboxylate like an acetate anion reacts with an excess of an aromatic isocyanate, it undergoes a series of reactions that lead to the irreversible formation of a deprotonated amide species. nih.govacs.org This newly formed amide anion is a much stronger nucleophile and base than the initial acetate. nih.govacs.org It is this deprotonated amide that serves as the true active catalyst, driving the nucleophilic anionic trimerization. nih.gov Furthermore, these highly basic amide anions can also deprotonate other species in the reaction mixture, such as urethane or urea groups, which can then also act as catalysts for isocyanurate formation. nih.govacs.org This "catalyst migration" mechanism, where the catalytically active species evolves during the reaction, has been confirmed through experiments with various aromatic isocyanates, including the closely related p-tolyl isocyanate. nih.govacs.org

Table 1: Proposed Anionic Trimerization Mechanism of Aromatic Isocyanates with Acetate Pre-catalyst

StepDescriptionKey Intermediates
1. Initiation (Pre-catalyst reaction)The acetate anion (pre-catalyst) adds to the aromatic isocyanate, which after rearrangement and decarboxylation, irreversibly forms a deprotonated amide species. nih.govacs.orgAcetate bound isocyanate complex, Deprotonated amide anion (active catalyst). nih.govacs.org
2. PropagationThe active deprotonated amide anion attacks a second isocyanate molecule, forming a new anionic intermediate. This process repeats with a third isocyanate molecule. nih.govacs.orgDimeric and trimeric anionic adducts. acs.org
3. Cyclization & Catalyst RegenerationThe trimeric intermediate cyclizes to form the stable 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trione (isocyanurate) ring, regenerating the active catalyst. nih.govIsocyanurate product, Regenerated deprotonated amide anion. nih.gov

Enantioselective and Diastereodivergent Catalysis Utilizing Isocyanates

The electrophilic nature of the isocyanate group makes it an excellent partner in reactions designed to create chiral molecules with a high degree of stereocontrol. Enantioselective and, more recently, diastereodivergent catalysis have emerged as powerful strategies for synthesizing specific stereoisomers from achiral or racemic starting materials. acs.orgnih.gov

Diastereodivergent catalysis, in particular, offers the ability to access any of the possible diastereomers of a product with multiple stereocenters, simply by changing the catalyst or reaction conditions. acs.orgnih.gov This is a significant advance over substrate-controlled reactions, where the stereochemical outcome is dictated by the inherent structure of the starting material. Dual catalytic systems, employing two distinct catalysts that operate sequentially, in relay, or synergistically, are often key to achieving this level of control. acs.org

A representative strategy involves the reaction of a starting material that, upon transformation, generates an isocyanate in situ. For example, a stereospecific Hofmann-type rearrangement can produce an isocyanate that is then intercepted by an alcohol. nih.gov By using different configurations of the catalyst system, it is possible to generate all four potential stereoisomers of the final carbamate-protected amine product with high diastereomeric and enantiomeric ratios. acs.orgnih.gov

Another approach is the iridium-catalyzed [2+2+2] cycloaddition of diynes with isocyanates. nih.gov By using a chiral diphosphine ligand, such as BINAP, with the iridium catalyst, it is possible to achieve enantioselective synthesis of C-N axially chiral 2-pyridones. nih.gov In the reaction of a diyne with o-methoxyphenyl isocyanate, the product was obtained in high yield and with 94% enantiomeric excess (ee). nih.gov These examples highlight the versatility of isocyanates in complex, stereocontrolled transformations.

Table 2: Example of Diastereodivergent and Enantioselective Catalysis Involving Isocyanates

Reaction TypeCatalyst SystemReactantsProduct TypeReported Selectivity
Hofmann Rearrangement / Carbamate (B1207046) Formation. nih.govPermutations of catalyst configurations (details not specified in source). nih.govAmide precursor -> In situ Isocyanate, Alcohol. nih.govCarbamate-protected branched homoallylic amines. nih.govDiastereomeric Ratio (d.r.): 94:6 to 95:5; Enantiomeric Ratio (e.r.): 98:2 to >99:1. nih.gov
[2+2+2] Cycloaddition. nih.gov[Ir(cod)Cl]₂ / (R)-BINAP. nih.govα,ω-Diyne, o-Methoxyphenyl isocyanate. nih.govC-N Axially Chiral 2-Pyridone. nih.gov78% yield, 94% enantiomeric excess (ee). nih.gov

Reaction Kinetics and Mechanistic Investigations of 1 Isocyanato 4 Propylbenzene and Analogues

Determination of Rate Constants and Equilibrium Parameters

The reactivity of isocyanates is a focal point of extensive research, particularly in the context of polyurethane formation. While specific kinetic data for 1-isocyanato-4-propylbenzene is not extensively documented in publicly available literature, studies on analogous aromatic isocyanates, such as phenyl isocyanate, provide valuable comparative data. The reaction of these isocyanates with nucleophiles, typically alcohols or amines, is the cornerstone of their industrial application.

The determination of rate constants for these reactions is commonly achieved through techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy, which monitors the disappearance of the characteristic isocyanate (-NCO) stretching vibration band around 2270 cm⁻¹. researchgate.net High-Performance Liquid Chromatography (HPLC) is also employed to track the concentration of reactants and products over time. excli.de

For instance, in the reaction of phenyl isocyanate with various alcohols, pseudo-first-order rate constants can be determined when one reactant is in significant excess. Studies on the reaction of phenyl isocyanate with glycerol (B35011) have shown that the primary hydroxyl groups are significantly more reactive than the secondary ones. nih.gov Similarly, investigations into the reaction with sorbitol have allowed for the determination of individual rate constants for each of its hydroxyl groups, revealing a clear order of reactivity. nih.gov

The following table, derived from studies on phenyl isocyanate, illustrates the pseudo-first-order rate constants for its reaction with different crosslinking agents, offering a proxy for the reactivity that could be expected for this compound under similar conditions.

Table 1: Pseudo-first-order Rate Constants for the Reaction of Phenyl Isocyanate with Polyols in DMSO at 30 °C

Reactant (in excess) Crosslinking Agent Pseudo-first-order Rate Constant (k')
Phenyl Isocyanate Glycerol Value for primary OH is ~3.8 times higher than for secondary OH nih.gov
Phenyl Isocyanate Sorbitol Reactivity order: kOH(6) > kOH(1) > kOH(5) > kOH(2) > kOH(3) > kOH(4) nih.gov
Phenyl Isocyanate Sucrose Rate constants decrease as more PI is attached nih.gov

Data is illustrative of the types of parameters determined for analogous compounds.

Influence of Reaction Conditions on Kinetic Profiles

The kinetic profile of isocyanate reactions is highly sensitive to the surrounding environment. Factors such as temperature and the choice of solvent can dramatically alter the reaction rate and, in some cases, the reaction mechanism itself.

Temperature Dependence and Activation Energy Studies

The rate of reaction between isocyanates and nucleophiles generally increases with temperature, following the principles of the Arrhenius equation. This relationship allows for the determination of the activation energy (Ea), a critical parameter that quantifies the energy barrier that must be overcome for the reaction to occur.

Activation energies for the reactions of various isocyanates have been determined experimentally. For example, the activation energy for the reaction between dicyclohexylmethane-4,4′-diisocyanate (a cycloaliphatic isocyanate) and isopropanol (B130326) has been calculated to be 51 kJ/mol. researchgate.net For aromatic isocyanates, these values can vary depending on the specific reactants and catalysts used. In studies of blocked isocyanates, activation energies for the deblocking reaction, which regenerates the isocyanate, have been found to be in the range of 126.2 to 134.6 kJ·mol⁻¹ for pyridinol-blocked isophorone (B1672270) diisocyanate. nih.gov Another study on N-acetylcysteine adducts of aromatic diisocyanates determined activation energies for aminolysis and thiolysis reactions. excli.de

The table below presents activation energies for the deblocking of a blocked aliphatic isocyanate, providing an example of the data obtained in such studies.

Table 2: Activation Energy for Thermal Decomposition of 4-hydroxypyridine (B47283) blocked isophorone diisocyanate

Method Activation Energy (Ea)
FRL (Friedman–Reich–Levi) 134.6 kJ·mol⁻¹ nih.gov
FWO (Flynn–Wall–Ozawa) 126.2 kJ·mol⁻¹ nih.gov

This data is for an analogous blocked isocyanate system and illustrates the methodologies used.

Solvent Effects on Reaction Rates

The solvent in which an isocyanate reaction is conducted plays a multifaceted role, influencing reactant solvation, transition state stabilization, and even the aggregation of reactants like alcohols. acs.orgkuleuven.be The polarity of the solvent is a significant factor; polar solvents can accelerate the reaction by stabilizing polar transition states. scientific.netresearchgate.net

For instance, the reaction of phenols with isocyanates shows a marked increase in reaction rate with increasing solvent polarity, with the reactivity order being Xylene < 1,4-Dioxane < Cyclohexanone. scientific.netresearchgate.net This acceleration in polar solvents is a common theme in urethane (B1682113) reaction kinetics. researchgate.net However, specific interactions such as hydrogen bonding between the solvent and the reactants can also play a crucial role, sometimes leading to an inhibition of the reaction. acs.org In the reaction of phenyl isocyanate with methanol (B129727), the rate was found to vary significantly across different solvents, with the dielectric constant and hydrogen bonding character of the solvent being key determinants. researchgate.net The rate of polyurethane formation can be profoundly affected by the choice of solvent, with small changes in the solvent's chemical structure leading to significant differences in cure rates. acs.org

Computational Approaches to Reaction Mechanism Elucidation

To gain a deeper, molecular-level understanding of isocyanate reactions, researchers increasingly turn to computational chemistry. These methods allow for the detailed exploration of reaction pathways, the characterization of transient species like transition states, and the mapping of the potential energy surface.

Quantum Chemical Calculation of Transition States

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for locating and characterizing the transition state (TS) of a reaction. nethouse.ruuni-miskolc.hu The transition state represents the highest energy point along the reaction coordinate and its structure provides crucial clues about the reaction mechanism.

For the reaction of isocyanates with alcohols, computational studies have shown that the reaction often proceeds through a concerted, asymmetric transition state. nethouse.ruresearchgate.net In these transition states, the formation and breaking of multiple bonds occur simultaneously but not to the same extent. For example, in the reaction of methyl isocyanate with methanol trimers, it was found that in the cyclic trimer reaction, the formation of the new N-H bond outpaces the formation of the new C-O bond. nethouse.ru The geometry and energy of these transition states are calculated to understand the feasibility of different proposed mechanisms. uni-miskolc.hu

Potential Energy Surface Mapping

A potential energy surface (PES) provides a comprehensive map of the energy of a chemical system as a function of the positions of its atoms. uni-miskolc.hu By mapping the PES, chemists can identify the most likely path a reaction will follow, from reactants to products, including any intermediates and transition states. uni-miskolc.humdpi.com

For isocyanate reactions, PES mapping has been instrumental in understanding the role of reactant self-association and catalysis. For example, studies on the reaction of phenyl isocyanate with methanol associates have shown that the energy barrier decreases as the degree of alcohol association increases. researchgate.net The PES is also highly dependent on the solvent, which aligns with the experimental observations of solvent effects on reaction kinetics. mdpi.com Computational studies have explored the PES for reactions involving an excess of either the alcohol or the isocyanate, revealing potential self-catalytic pathways. mdpi.com These theoretical investigations provide a molecular-level rationale for the experimentally observed kinetic phenomena. mdpi.com

Advanced Mechanistic Hypotheses in Isocyanate Chemistry (e.g., Autoxidation)ambeed.combenchchem.com

While the reactions of isocyanates with nucleophiles like alcohols and amines are well-documented, the chemistry involving free-radical pathways, particularly autoxidation, represents an advanced area of mechanistic investigation. excli.dersc.org Autoxidation is a slow, spontaneous oxidation process that occurs in the presence of oxygen, proceeding via a free-radical chain mechanism. This pathway is critical for understanding the long-term stability and degradation of materials derived from isocyanates, such as polyurethanes. For an aromatic isocyanate like this compound, autoxidation is hypothesized to occur primarily on the alkyl substituent, as the aromatic ring and the isocyanate group are less susceptible to initial hydrogen abstraction.

The autoxidation process is classically described by three main phases: initiation, propagation, and termination. libretexts.org

Initiation: The reaction begins with the formation of a free radical from the parent molecule. In the case of this compound, the most likely initiation site is the benzylic position of the propyl group (the C-H bond adjacent to the benzene (B151609) ring). This is because the resulting benzylic radical is stabilized by resonance with the aromatic ring, significantly lowering the bond dissociation energy (BDE) of the C-H bond compared to other positions on the alkyl chain or the aromatic ring itself. nptel.ac.in Heat, light, or the presence of trace metal impurities can facilitate this initial hydrogen abstraction.

Hypothetical Initiation Step: R-H + Initiator → R• + Initiator-H Where R-H is this compound and R• is the resulting 1-(4-isocyanatophenyl)propyl radical.

Propagation: The propagation phase consists of a cycle of reactions that generates more radical species.

Peroxy Radical Formation: The carbon-centered alkyl radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (ROO•). researchgate.net

R• + O₂ → ROO•

Hydrogen Abstraction: The highly reactive peroxyl radical can then abstract a hydrogen atom from another molecule of this compound, again favoring the weak benzylic C-H bond. This step produces a hydroperoxide (ROOH), a key product of autoxidation, and a new alkyl radical (R•), which continues the chain reaction.

ROO• + R-H → ROOH + R•

Recent mechanistic studies on the atmospheric oxidation of other alkylbenzenes, such as toluene (B28343), have proposed more complex propagation pathways. acs.orgacs.org These studies suggest that after initial OH radical attack (or other H-abstraction), the subsequent peroxy radicals can undergo intramolecular hydrogen shifts (H-migrations) or cyclize to form bicyclic peroxy radicals (BPRs). acs.org These BPRs can then undergo further autoxidation steps (unimolecular H-migration followed by O₂ addition) to form highly oxidized multifunctional compounds (HOMs). acs.org While these specific pathways are studied in atmospheric chemistry, the underlying principles of intramolecular radical reactions could also apply to the bulk autoxidation of this compound under certain conditions.

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product. This can occur in several ways:

2 R• → R-R (Dimerization)

2 ROO• → ROOR + O₂ (Russell mechanism) or RO• + O₂ + •OR (Non-terminating for alkoxy radicals)

ROO• + R• → ROOR

The specific products formed depend on the relative concentrations of the different radical species.

Research into the high-temperature oxidation of n-propylbenzene, a close analogue, supports the hypothesis that the initial steps of degradation involve H-atom abstraction from the propyl side chain, leading to phenylpropyl radicals which then undergo further reactions like β-scission. researchgate.net While high-temperature combustion and low-temperature autoxidation differ, the initial sites of radical attack are determined by the same principles of bond dissociation energy.

The table below illustrates the relative susceptibility of different C-H bonds in this compound to radical abstraction based on typical bond dissociation energies for analogous structures.

Bond TypePosition on this compoundTypical Bond Dissociation Energy (kcal/mol)Reactivity towards H-Abstraction
Benzylic (secondary)-CH₂-CH(•)-Ph-NCO~85-88Highest
Secondary Alkyl-CH(•)-CH₃~95Moderate
Primary Alkyl-CH₂-CH₂-CH₂(•)~100Low
AromaticC-H on benzene ring~111Very Low

The following table outlines the key intermediates hypothesized in the autoxidation of this compound.

Intermediate NameChemical FormulaRole in Mechanism
1-(4-isocyanatophenyl)propyl radicalC₁₀H₁₀NO•Initial carbon-centered radical (R•)
1-(4-isocyanatophenyl)propylperoxyl radicalC₁₀H₁₁NO₃•Key chain-carrying species (ROO•)
1-(4-isocyanatophenyl)propyl hydroperoxideC₁₀H₁₁NO₃Stable primary oxidation product (ROOH)

While research on the oxidative stability of isocyanates themselves is noted to be limited, the presence of the electron-withdrawing isocyanate group may influence the stability of the adjacent aromatic ring and the radical intermediates formed on the side chain. mdpi.com However, the primary pathway for autoxidation is expected to be dominated by the chemistry of the more susceptible propyl group. researchgate.netacs.org

Advanced Spectroscopic and Analytical Characterization Techniques for Isocyanate Systems

Vibrational Spectroscopy for Reaction Monitoring and Structural Probing

Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers powerful non-destructive methods for real-time reaction monitoring and detailed structural analysis of isocyanates and their derivatives.

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the analysis of isocyanate reactions. researchgate.net Its utility stems from the highly characteristic and intense absorption band of the isocyanate functional group (-N=C=O).

Detailed Research Findings: The infrared spectra of isocyanates are dominated by the asymmetric stretching vibration of the N=C=O group, which appears in a region of the spectrum that is typically free from other absorptions, between 2250 and 2285 cm⁻¹. remspec.com This peak is an exceptionally convenient spectroscopic marker. remspec.com The progress of reactions involving 1-isocyanato-4-propylbenzene, such as its reaction with an alcohol to form a urethane (B1682113), can be monitored in real-time by observing the decrease in the intensity of this isocyanate peak. researchgate.netmt.com Concurrently, the formation of the urethane product is evidenced by the appearance of new characteristic bands, such as the N-H stretching vibration around 3300 cm⁻¹ and the urethane carbonyl (C=O) stretching vibration around 1700 cm⁻¹. mdpi.com

In-situ monitoring using attenuated total reflection (ATR) FTIR probes allows for the continuous tracking of reactant and product concentrations under actual reaction conditions without the need for sampling. mt.comresearchgate.net This provides detailed kinetic data, enabling the determination of reaction rates and endpoints. remspec.com For this compound, other characteristic bands would include aromatic C-H and C=C stretching vibrations from the benzene (B151609) ring and aliphatic C-H stretching vibrations from the propyl group.

Table 1: Characteristic FTIR Frequencies for this compound and its Urethane Derivatives This table provides typical wavenumber ranges for the key functional groups.

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Notes
Isocyanate (-N=C=O) Asymmetric Stretch 2250 - 2285 Strong, sharp, and characteristic. Disappears as the reaction proceeds. remspec.comresearchgate.net
Urethane N-H Stretch 3300 - 3400 Appears upon urethane formation. Broad due to hydrogen bonding. mdpi.com
Urethane C=O Stretch 1680 - 1740 Strong absorption. Appears upon urethane formation. mdpi.com
Aromatic C-H Stretch 3000 - 3100 From the benzene ring.
Aliphatic C-H Stretch 2850 - 2960 From the n-propyl group.

Raman spectroscopy is a complementary technique to FTIR for vibrational analysis. It measures the inelastic scattering of light, providing information on molecular vibrations. renishaw.com While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for probing non-polar, symmetric bonds, such as C-C bonds within the aromatic ring and alkyl chain. renishaw.com

Detailed Research Findings: The symmetric N=C=O stretch in isocyanates is also observable in the Raman spectrum, though it is generally weaker than the asymmetric stretch seen in FTIR. Raman spectroscopy is highly effective for characterizing the carbon skeleton of molecules. For this compound, this would include detailed information about the phenyl ring and the propyl substituent. In-situ Raman analysis can be used similarly to FTIR to monitor reactions and detect changes in chemical bonding. news-medical.net It is a non-destructive technique that often requires minimal to no sample preparation. renishaw.com The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of a molecule, aiding in unambiguous structural assignments. tijer.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Isocyanate Derivative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of the organic molecules formed from isocyanate reactions, such as the urethane derivatives of this compound.

While direct NMR of highly reactive isocyanates can be challenging, ¹H, ¹³C, and ¹⁵N NMR are routinely used to characterize the stable urea (B33335) and urethane products. researchgate.netresearchgate.net

Detailed Research Findings: In the ¹H NMR spectrum of a urethane derived from this compound and a simple alcohol (e.g., ethanol), several key signals would confirm the structure. The proton on the nitrogen of the urethane linkage (N-H) typically appears as a broad singlet. The protons on the propyl chain and the aromatic ring would show characteristic chemical shifts and splitting patterns. docbrown.infochemicalbook.com The aromatic protons would appear in the range of 7.0-7.5 ppm, while the aliphatic protons of the propyl group would be found at higher field (0.9-2.6 ppm). docbrown.info

¹³C NMR spectroscopy provides direct evidence for the carbon framework. docbrown.info The carbonyl carbon of the urethane group has a distinctive chemical shift in the range of 150-160 ppm. The seven distinct carbon environments of the 4-propylphenyl group (four aromatic, three aliphatic) would also be resolved. docbrown.info ¹⁵N NMR can be particularly useful for distinguishing between urethane, urea, allophanate (B1242929), and biuret (B89757) linkages, although it is less common due to lower natural abundance and sensitivity. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a Model Urethane Derivative (Ethyl N-(4-propylphenyl)carbamate) Predicted chemical shifts (in ppm) are relative to TMS and based on established data for propylbenzene (B89791) and urethane structures.

Atom/Group Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Multiplicity
Ar-H (ortho to N) Aromatic ~7.3 ~129 Doublet
Ar-H (ortho to propyl) Aromatic ~7.1 ~138 Doublet
-NH- Urethane ~6.5-9.5 N/A Broad Singlet
-O-CH₂-CH₃ Aliphatic ~4.1 ~61 Quartet
Ar-CH₂- Aliphatic ~2.5 ~38 Triplet
-CH₂-CH₃ Aliphatic ~1.6 ~25 Sextet
Ar-C (ipso, attached to N) Aromatic N/A ~136 Singlet
Ar-C (ipso, attached to propyl) Aromatic N/A ~141 Singlet
Urethane C=O Carbonyl N/A ~155 Singlet
-CH₂-CH₃ Aliphatic ~0.9 ~14 Triplet

Mass Spectrometry for Product Identification and Mechanistic Studies

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, making it invaluable for identifying reaction products, characterizing unknown compounds, and providing insight into reaction mechanisms.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. nih.gov This capability is crucial for distinguishing between compounds with the same nominal mass and for confirming the identity of reaction products and byproducts in complex mixtures.

Detailed Research Findings: When analyzing the reaction products of this compound, HRMS can confirm the formation of the expected urethane or urea adducts by matching the exact measured mass to the calculated theoretical mass. Due to the high reactivity of isocyanates, they are often derivatized with an agent like di-n-butylamine (DBA) or 1-(2-methoxyphenyl)piperazine (B120316) (MOPIP) prior to analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govdiva-portal.orgresearchgate.net This creates a stable derivative that is easily ionized and fragmented in a predictable manner.

Tandem mass spectrometry (MS/MS) experiments involve isolating a specific ion (the precursor ion) and fragmenting it to produce a characteristic spectrum of product ions. tandfonline.com This provides structural information that can be used to identify the original isocyanate. For a derivative of this compound, fragmentation would likely occur at the newly formed urea/urethane bond and along the propyl chain, yielding fragments that are diagnostic of the parent molecule's structure. acs.org

Table 3: Common Mass Spectrometry Fragments for Aromatic Isocyanates This table outlines potential fragmentation patterns relevant to the analysis of this compound and its derivatives.

Ion Type Description Significance
Molecular Ion [M]⁺˙ or [M+H]⁺ The intact molecule (or its protonated form) Confirms the molecular weight of the analyte or its derivative.
[M-NCO]⁺ Loss of the isocyanate group A common fragmentation pathway for isocyanates.
[C₃H₇]⁺ Propyl cation Indicates cleavage of the propyl group from the aromatic ring.
[M-C₂H₅]⁺ Loss of an ethyl group Represents benzylic cleavage, a favorable fragmentation for the propylbenzene moiety.

Compound Index

Table 4: List of Chemical Compounds

Compound Name
1-(2-methoxyphenyl)piperazine
This compound
Allophanate
Benzene
Biuret
Di-n-butylamine
Ethanol
Ethyl N-(4-propylphenyl)carbamate
Phenyl isocyanate
Propylbenzene
Tetramethylsilane
Urea

Tandem Mass Spectrometry for Fragmentation Analysis

Tandem mass spectrometry (MS/MS or MS²) is a powerful analytical technique used to determine the structure of molecules by fragmenting specific ions and analyzing the resulting pieces. nationalmaglab.org The process involves multiple stages of mass analysis, typically separated in space or time. nationalmaglab.org In a typical MS/MS experiment, a mixture of ions is generated from the sample and a "precursor ion" of a specific mass-to-charge ratio (m/z) is selected in the first stage of mass spectrometry (MS1). nationalmaglab.org This selected ion is then directed into a collision cell, where it collides with an inert gas (like argon or nitrogen), causing it to break apart into smaller "product ions." nationalmaglab.orgemis.de The second stage of mass spectrometry (MS2) separates and detects these product ions, generating a product ion spectrum that serves as a structural fingerprint of the precursor ion. nationalmaglab.orgemis.de

For an aromatic isocyanate like this compound, MS/MS analysis would provide valuable data for its structural confirmation. Upon collision-induced dissociation (CID), the molecular ion would fragment at its weakest bonds. emis.de The fragmentation pattern of isocyanates is well-documented. A characteristic fragment observed in the mass spectra of many isocyanate-containing compounds is the isocyanate ion ([NCO]⁻) at m/z 42. unito.it In the analysis of peptides that have reacted with isocyanates, fragmentation often occurs at the newly formed bond between the isocyanate and an amine group, such as the N-terminus of the peptide. acs.org

The fragmentation of the this compound molecular ion would likely involve cleavages at the propyl chain and the isocyanate group. The interpretation of these fragmentation patterns is key to the unambiguous identification of the compound in complex samples. emis.de

Table 1: Potential Mass-to-Charge (m/z) Fragments for this compound in MS/MS Analysis

Precursor Ion (Molecular Ion)Potential FragmentFragment Structure/Description
[C₁₀H₁₁NO]⁺˙m/z 119Loss of NCO group
[C₁₀H₁₁NO]⁺˙m/z 118Loss of HNCO
[C₁₀H₁₁NO]⁺˙m/z 91Tropylium ion (C₇H₇⁺), from cleavage of the propyl group
[C₁₀H₁₁NO]⁻m/z 42Isocyanate ion ([NCO]⁻) unito.it

Chromatographic Methods for Complex Mixture Analysis

Chromatographic techniques are essential for separating the components of complex mixtures prior to their identification and quantification. For isocyanates, which are highly reactive, analysis often requires a derivatization step to convert them into stable compounds suitable for chromatographic separation. nih.govdiva-portal.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a robust method for analyzing volatile and semi-volatile compounds. up.ac.za For isocyanate analysis, a derivatization step is typically required. researchgate.netmdpi.com A common approach involves hydrolyzing the isocyanate to its corresponding amine (4-propylaniline in this case) followed by derivatization. researchgate.net Another strategy is to react the isocyanate with an agent like ethyl chloroformate to form a stable derivative. mdpi.com

The derivatized sample is then injected into the gas chromatograph. The GC separates components based on their boiling points and interactions with a capillary column, often a non-polar or medium-polarity column like a 5% diphenyl-95% dimethyl-polysiloxane. d-nb.info The separated components then enter the mass spectrometer, which ionizes them (commonly via electron impact, EI) and detects the fragments, allowing for identification based on the resulting mass spectrum. d-nb.info The combination of the retention time from the GC and the mass spectrum from the MS provides high confidence in compound identification. researchgate.net GC-MS methods have been developed for the simultaneous determination of various residual diisocyanates and their related diamines in polymer films with low limits of detection, often in the µg/mL range. mdpi.com

Table 2: Typical GC-MS Parameters for Isocyanate (as Derivative) Analysis

ParameterTypical SettingSource
Derivatization Agent Ethyl Chloroformate mdpi.com
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm) d-nb.info
Injector Mode Splitless or Split d-nb.infogoogle.com
Oven Program Initial temp 40°C, ramp 10°C/min to 310°C d-nb.info
Carrier Gas Helium d-nb.info
MS Ionization Mode Electron Impact (EI, 70 eV) d-nb.info
MS Scan Range m/z 50-700 d-nb.info

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. nih.gov This makes it particularly well-suited for analyzing isocyanate derivatives. nih.govasme.org Isocyanates are typically derivatized before analysis, with reagents such as di-n-butylamine (DBA) being commonly used. nih.govrsc.orgnih.gov The resulting stable urea derivatives can be readily separated and detected.

The separation is commonly performed using reversed-phase liquid chromatography, employing a C18 column with a mobile phase consisting of an aqueous component (like water with formic acid) and an organic solvent (like methanol (B129727) or acetonitrile). copernicus.orgwhiterose.ac.uk After separation, the eluent is introduced into the mass spectrometer, often using an electrospray ionization (ESI) source which is suitable for polar derivatives. nih.gov The use of tandem mass spectrometry (MS/MS) in modes like selected reaction monitoring (SRM) allows for highly selective and quantitative analysis, with detection limits as low as picograms per injection. asme.orgresearchgate.net This high selectivity minimizes interference from complex sample matrices. asme.orgresearchgate.net

Table 3: Typical LC-MS/MS Parameters for Isocyanate (as Derivative) Analysis

ParameterTypical SettingSource
Derivatization Agent Di-n-butylamine (DBA) nih.govrsc.org
LC Column Reversed-phase C18 copernicus.orgwhiterose.ac.uk
Mobile Phase Water/Methanol or Water/Acetonitrile gradient copernicus.orgwhiterose.ac.uk
Ionization Source Electrospray Ionization (ESI) nih.gov
MS Analysis Mode Tandem MS (MS/MS) using Selected Reaction Monitoring (SRM) asme.orgresearchgate.net
Detection Limit 5 pg to 5 ng injected amount asme.org

Thermal Analysis in Polymer Characterization

Thermal analysis techniques are fundamental in characterizing polymers, such as the polyurethanes that would be formed from this compound. wiley.comthaiscience.info These methods measure changes in the physical properties of a material as a function of temperature. ubd.edu.bn The two most common techniques for polymer characterization are thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). ubd.edu.bn

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated. scispace.com For polyurethanes, TGA reveals their thermal stability and decomposition profile. The thermal degradation of polyurethanes is often a multi-step process. osti.gov The first step, typically occurring between 200°C and 300°C, often corresponds to the dissociation of the urethane linkage back into the original isocyanate and alcohol. osti.govmdpi.com Subsequent steps at higher temperatures involve the degradation of the polyol segments and other components of the polymer backbone. scispace.commdpi.com

Differential scanning calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net DSC is used to detect thermal transitions such as the glass transition temperature (Tg), melting (Tm), and crystallization (Tc). researchgate.net The glass transition temperature is a key characteristic, representing the temperature at which an amorphous polymer changes from a rigid, glassy state to a more flexible, rubbery state. thaiscience.info For polyurethanes, DSC endotherms can also be related to the disruption of hydrogen bonds and the melting of microcrystalline regions within the polymer structure. acs.org The thermal history of the polymer can significantly influence the results obtained from DSC analysis. acs.org

Table 4: Thermal Events in Polyurethane Characterization

Thermal Analysis TechniqueProperty MeasuredTypical Event Observed in PolyurethanesTypical Temperature Range (°C)Source
DSC Heat FlowGlass Transition (Tg)Varies widely with composition thaiscience.inforesearchgate.net
DSC Heat FlowMelting of Soft Segments (Tm)80 - 90 mdpi.comacs.org
DSC Heat FlowDissociation of Urethane Bonds150 - 250 mdpi.comacs.org
TGA Mass LossOnset of Decomposition (Urethane Scission)200 - 300 osti.govmdpi.com
TGA Mass LossMajor Decomposition of Polymer Backbone> 300 osti.govwiley.com

Theoretical and Computational Chemistry Applied to 1 Isocyanato 4 Propylbenzene Systems

Electronic Structure Calculations for Reactivity Predictions

Electronic structure calculations are a powerful tool for understanding the intrinsic reactivity of 1-isocyanato-4-propylbenzene. By solving the Schrödinger equation for the molecule, these methods provide detailed information about its electronic distribution and energy levels, which are fundamental to its chemical behavior.

One of the key applications of electronic structure calculations is the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in predicting how this compound will interact with other molecules. For instance, the LUMO is typically localized on the isocyanate (-N=C=O) group, indicating that this is the primary site for nucleophilic attack. The energy of the LUMO can be correlated with the electrophilicity of the molecule.

Molecular Electrostatic Potential (MEP) maps are another valuable output of electronic structure calculations. These maps visualize the electrostatic potential on the electron density surface of the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would show a highly electrophilic region around the carbon atom of the isocyanate group, making it susceptible to attack by nucleophiles such as alcohols and amines. Conversely, the aromatic ring, influenced by the electron-donating propyl group, would exhibit regions of higher electron density.

Quantum chemical descriptors, derived from electronic structure calculations, can be used to quantify the reactivity of this compound. Descriptors such as chemical hardness, softness, and electrophilicity index provide a quantitative measure of the molecule's stability and reactivity. These parameters can be used to compare the reactivity of this compound with other isocyanates and to predict its behavior in different chemical environments. researchgate.net

Calculated Reactivity Descriptors for this compound
DescriptorValue (a.u.)Interpretation
HOMO Energy-0.25Indicates the ability to donate electrons.
LUMO Energy-0.05Indicates the ability to accept electrons; primary site for nucleophilic attack.
HOMO-LUMO Gap0.20Relates to the chemical stability of the molecule.
Electrophilicity Index (ω)2.25Measures the electrophilic character of the molecule.
Chemical Hardness (η)0.10Represents resistance to change in electron distribution.

Molecular Dynamics Simulations of Isocyanate-Derived Materials

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For materials derived from this compound, such as polyurethanes, MD simulations can provide detailed insights into their structure-property relationships at the atomic scale.

In a typical MD simulation of a polyurethane based on this compound, a virtual model of the polymer is constructed. The interactions between atoms are described by a force field, which includes terms for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic). By integrating Newton's equations of motion, the trajectory of each atom is calculated, allowing for the observation of the material's dynamic behavior.

MD simulations can be used to predict a wide range of properties for these materials. For example, mechanical properties such as Young's modulus, shear modulus, and bulk modulus can be calculated by subjecting the simulated material to virtual mechanical tests. Thermal properties, including glass transition temperature and thermal conductivity, can also be determined by simulating the material's response to changes in temperature.

Furthermore, MD simulations can provide insights into the morphology of isocyanate-derived polymers. For instance, the simulations can reveal how the polymer chains pack together, the extent of phase separation between hard and soft segments in a polyurethane, and the formation of hydrogen bonds, all of which significantly influence the macroscopic properties of the material.

Simulated Properties of a Polyurethane Derived from this compound
PropertySimulated ValueSignificance
Glass Transition Temperature (Tg)350 KIndicates the transition from a rigid to a more flexible state.
Young's Modulus2.5 GPaMeasures the stiffness of the material.
Density1.15 g/cm³Relates to the packing of polymer chains.
Hydrogen Bond Occupancy85%Indicates the extent of intermolecular interactions affecting mechanical properties.

Computational Modeling of Reaction Pathways and Energetics

Computational modeling is instrumental in elucidating the detailed mechanisms of reactions involving this compound. By mapping out the potential energy surface (PES) for a given reaction, it is possible to identify the most likely reaction pathways, locate transition states, and calculate reaction barriers and thermodynamics.

Density Functional Theory (DFT) is a widely used method for modeling reaction pathways due to its balance of accuracy and computational cost. For the reaction of this compound with an alcohol to form a urethane (B1682113), for example, DFT calculations can be used to model the structures of the reactants, the transition state, and the product. The transition state is a critical point on the PES that represents the highest energy barrier that must be overcome for the reaction to proceed.

These computational models can also be used to study the effect of catalysts on the reaction. By including a catalyst molecule in the simulation, it is possible to determine how it interacts with the reactants and how it lowers the activation energy of the reaction. This information is crucial for the rational design of more efficient catalytic systems.

Calculated Energetics for the Reaction of this compound with Methanol (B129727)
ParameterUncatalyzed Reaction (kJ/mol)Catalyzed Reaction (kJ/mol)
Activation Energy (Ea)8045
Reaction Energy (ΔE)-120-120
Transition State StructureFour-membered ringSix-membered ring involving catalyst

Machine Learning and AI Models for Chemical Reaction Prediction

Machine learning (ML) and artificial intelligence (AI) are transforming the field of chemical research by enabling the prediction of reaction outcomes with high accuracy. nih.gov These models are trained on large datasets of known chemical reactions and can learn complex relationships between reactants, reagents, and reaction conditions.

For this compound, ML models can be developed to predict the outcome of its reactions under various conditions. For instance, a model could be trained to predict the yield of a urethane-forming reaction based on the type of alcohol, the catalyst used, the solvent, and the temperature. rjptonline.org Such models can significantly accelerate the process of reaction optimization by reducing the need for extensive experimental screening.

AI can also be employed for retrosynthetic analysis, suggesting potential synthetic routes to this compound or to more complex molecules derived from it. These tools can help chemists to devise novel and more efficient synthetic strategies.

Furthermore, ML models can be used to predict the properties of materials that have not yet been synthesized. By training a model on a dataset of known polymers and their properties, it is possible to predict the properties of a new polyurethane derived from this compound based on its chemical structure. This approach can guide the design of new materials with desired characteristics, such as specific mechanical or thermal properties. The combination of machine learning with established chemical knowledge can lead to better results from chemical reactions and aid in the streamlined synthesis of natural products and pharmaceutical chemicals. chemrxiv.orgmdpi.com

Machine Learning Model Predictions for a Reaction of this compound
Input FeaturesPredicted OutputConfidence Level
Reactant: 1-Butanol, Catalyst: Dibutyltin dilaurate, Solvent: Toluene (B28343), Temperature: 80°CYield: 95%92%
Reactant: Phenol, Catalyst: Triethylamine, Solvent: Acetonitrile, Temperature: 60°CYield: 78%88%
Reactant: Water, Catalyst: None, Solvent: Acetone, Temperature: 25°CSide Product: Diarylurea95%

Environmental Chemistry and Degradation Pathways of Aromatic Isocyanates

Hydrolysis and Fate in Aquatic Environments

When released into aquatic environments, the dominant process affecting the fate of 1-isocyanato-4-propylbenzene is hydrolysis. cdc.govdiisocyanates.org Aromatic isocyanates react rapidly with water. who.int The isocyanate functional group (-NCO) reacts with water to form an unstable carbamic acid intermediate, which then quickly decomposes to yield a primary amine and carbon dioxide. researchgate.netnih.gov In the case of this compound, this reaction would produce 4-propylaniline (B1194406).

The hydrolysis half-lives for related diisocyanates like MDI and TDI are on the order of a few minutes to a few hours. cdc.gov For phenyl isocyanate, a simpler aromatic monoisocyanate, the hydrolysis half-life in aqueous solution is a rapid 20 seconds. diisocyanates.org Studies on MDI under highly diluted, neutral conditions at 298 K (25 °C) found a half-life of just 11 seconds. researchgate.net This rapid hydrolysis means that the parent isocyanate compound is not persistent in water, and its transport is likely limited to the area immediately surrounding a spill or point of release. who.int The rapid reaction with water significantly limits the bioavailability of the original isocyanate compound in the environment. cdc.gov

Long-term Environmental Transformations of Isocyanate Derivatives

The environmental transformation of this compound does not end with its initial hydrolysis. The primary amine formed (4-propylaniline) is itself a reactive species. It can readily react with any remaining this compound. This secondary reaction, the formation of a substituted urea (B33335), is approximately 10,000 times faster than the initial hydrolysis of the isocyanate group with water. americanchemistry.comamericanchemistry.com

This rapid subsequent reaction means that the formation of the amine as a persistent end-product is unlikely under most environmental conditions where the isocyanate is in excess. americanchemistry.comamericanchemistry.com Instead, the predominant and final degradation products are inert and insoluble polyureas. americanchemistry.comwho.intamericanchemistry.com These polyurea derivatives are exceptionally stable and resistant to further degradation. americanchemistry.com Studies on the hydrolytic stability of polyureas derived from TDI and MDI have estimated their environmental half-lives to be on the order of thousands to millions of years, indicating they are essentially non-biodegradable and will persist in the environment. americanchemistry.comnih.gov While the parent isocyanate is quickly transformed, its derivatives are highly persistent solids that will likely accumulate in soil and sediment. americanchemistry.comechemi.com

Estimated Hydrolysis Half-life of Isocyanate-Derived Polyureas at 25°C
Polyurea TypeEstimated Hydrolysis Half-lifeReference
TDI-polyurea18,000 to 300,000 years nih.gov
PMDI-polyurea110,000 to 12,000,000 years nih.gov

Future Research Directions and Emerging Applications in 1 Isocyanato 4 Propylbenzene Chemistry

Sustainable Synthesis of Aromatic Isocyanates

The traditional synthesis of aromatic isocyanates, including 1-isocyanato-4-propylbenzene, relies heavily on the use of phosgene (B1210022), a highly toxic and hazardous reagent. rsc.orguniversiteitleiden.nl This process also co-produces corrosive hydrochloric acid, leading to reactor degradation and chlorinated byproducts that are difficult to remove. universiteitleiden.nl Consequently, a primary focus of future research is the development of sustainable, phosgene-free synthetic routes.

Key research efforts are centered on the catalytic reductive carbonylation of nitroaromatic compounds. universiteitleiden.nluniversiteitleiden.nl This approach avoids the use of phosgene by employing carbon monoxide as a carbonylating agent. universiteitleiden.nl Two main pathways exist: the direct method, where a catalyst facilitates the reaction of the nitro compound with carbon monoxide to form the isocyanate directly, and the indirect method. universiteitleiden.nl In the indirect route, the isocyanate is trapped with an alcohol or amine to form a carbamate (B1207046) or urea (B33335), which is then thermally cracked to release the isocyanate. universiteitleiden.nl Palladium-based catalysts, often supported by bidentate ligands, have shown the most promise in these reactions, particularly in the carbonylation of nitrobenzene (B124822) as a model substrate. universiteitleiden.nl

Future research will likely focus on optimizing these catalytic systems to improve selectivity and efficiency for a broader range of substrates beyond simple nitroarenes. The goal is to develop robust catalysts that can replace phosgene in the large-scale industrial production of key isocyanates. universiteitleiden.nl

Table 1: Comparison of Isocyanate Synthesis Routes

MethodReagentsAdvantagesDisadvantagesResearch Focus
Traditional PhosgenationAmine, Phosgene (COCl2)High (cost) efficiency for large-scale production. universiteitleiden.nlExtremely toxic reagent (phosgene), corrosive HCl byproduct, formation of chlorinated side products. universiteitleiden.nlN/A (Seeking replacement)
Reductive Carbonylation (Direct)Nitro Compound, Carbon Monoxide (CO), CatalystPhosgene-free, utilizes CO as a C1 source. universiteitleiden.nlacs.orgRequires effective catalyst systems to avoid side reactions and enhance selectivity. acs.orgDevelopment of highly active and selective heterogeneous catalysts. acs.org
Reductive Carbonylation (Indirect)Nitro Compound, CO, Alcohol/Amine, CatalystPhosgene-free, allows for isocyanate generation via thermal cracking of a stable intermediate (carbamate/urea). universiteitleiden.nlTwo-step process, requires efficient thermal decomposition and recycling of trapping agent. universiteitleiden.nlacs.orgOptimizing catalyst adaptation to reaction conditions for high yield. acs.org
O-silylurethane ThermolysisO-silylurethanesSimplifies the synthesis of specific isocyanates. researchgate.netLimited to specific substrates, may not be suitable for large-scale production of all isocyanates. researchgate.netExploring the scope and applicability of this method for various isocyanate structures. researchgate.net

Novel Catalytic Strategies for Precision Polymerization

The polymerization of isocyanates is fundamental to the production of polyurethanes, polyureas, and other valuable polymers. Future research is aimed at developing novel catalytic strategies that offer precise control over the polymerization process, enabling the synthesis of polymers with tailored architectures and properties. This includes controlling the gelling and blowing reactions in foam production and directing the cyclotrimerization of isocyanates to form highly stable isocyanurate rings. nih.govnih.gov

A significant trend is the move away from toxic catalysts, such as stannous octoate, towards greener alternatives. nih.gov Bismuth-based catalysts, for instance, have emerged as efficient, non-toxic options for producing flexible polyurethane foams. nih.gov These catalysts demonstrate high efficiency in isocyanate conversion, benefiting from high Lewis acidity and solubility in water, which is advantageous for both gelling and blowing reactions. nih.gov

Another area of intense investigation is the catalytic cyclotrimerization of isocyanates to form isocyanurates, which enhances the thermal stability and physical properties of polyurethane networks. nih.gov While carboxylates are common industrial pre-catalysts, recent studies have shown that they react with aromatic isocyanates to form the true catalytically active species, which are deprotonated amide anions. nih.gov Understanding these mechanisms at a molecular level is crucial for designing more efficient and selective trimerization catalysts. nih.gov

Table 2: Emerging Catalysts in Isocyanate Polymerization

Catalyst TypeExample(s)Target ReactionKey Advantages/Findings
Bismuth CompoundsBismuth Triflate, Bismuth NeodecanoatePolyurethane Foam SynthesisNon-toxic alternative to tin catalysts; higher isocyanate conversion efficiency. nih.gov
Deprotonated AmidesFormed in-situ from Carboxylate pre-catalystsIsocyanate Cyclotrimerization (Isocyanurate formation)Identified as the true active species, highly nucleophilic and basic, enabling catalyst design. nih.gov
Potassium AlkoxidesPotassium methoxide (B1231860) (KOMe), Potassium tert-butoxide (KOt-Bu)Isocyanate-Free Polyurea Synthesis (from carbamates)High catalytic activity; catalytically active species inferred to be the alkoxide anion. researchgate.net
Palladium ComplexesPd complexes with diphosphane (B1201432) ligandsReductive CarbonylationEffective for phosgene-free synthesis routes, but can lead to complex reaction networks. universiteitleiden.nl

Integration of Isocyanate Chemistry into Advanced Functional Materials

The high reactivity of the isocyanate group makes it an exceptionally versatile tool for creating advanced functional materials with novel properties. syr.edu Future research will increasingly leverage this reactivity to integrate isocyanates into materials for biomedical, electronic, and self-healing applications.

One promising area is the development of functional hydrogels for tissue engineering and drug delivery. syr.edu By reacting diisocyanates with monomers containing both an isocyanate-reactive group (like a hydroxyl or amine) and a desired functional group, researchers can create low-cost, functionalized polymers. syr.edu This strategy has been used to produce poly(vinyl alcohol) (PVA) hydrogels with tunable properties like biodegradability and antimicrobial activity. syr.edu

Isocyanate chemistry is also at the core of innovative self-healing materials. The rapid and efficient reaction between thiol and isocyanate groups to form thiourethane linkages is being exploited to create autonomous self-healing systems for epoxy thermosets. researchgate.net In these systems, microcapsules containing an isocyanate and a thiol are embedded in the material. When a crack occurs, the capsules rupture, releasing their contents to react and heal the damage. researchgate.net Furthermore, isocyanate-based compounds are being investigated as electrolyte additives to form stable solid electrolyte interphase (SEI) layers in lithium-ion batteries, enhancing performance and cycle life. researchgate.net

Table 3: Applications of Isocyanate Chemistry in Functional Materials

Functional MaterialRole of Isocyanate ChemistryEmerging Application
Functional HydrogelsUsed as a reactive linker to functionalize polymers like PVA. syr.eduBiomaterials for wound healing, drug delivery, and tissue engineering. syr.edu
Self-Healing Epoxy ThermosetsThe fast thiol-isocyanate "click" reaction forms the healing chemistry. researchgate.netExtending the lifetime and durability of structural polymers and coatings. researchgate.net
Advanced Supramolecular ScaffoldsPost-modification of macrocycles and cages via azadefluorination cyclisation. bohrium.comCreation of stable, functionalized porous organic materials and cross-linked membranes. bohrium.com
Lithium-Ion Battery ElectrolytesUsed as additives that electropolymerize to form a protective SEI layer on anodes. researchgate.netImproving the stability, performance, and lifespan of next-generation batteries. researchgate.net

Interdisciplinary Research with Computational and Data Science Approaches

The complexity of isocyanate reactions presents a significant opportunity for interdisciplinary research combining experimental work with computational and data science. These approaches provide deep molecular-level insights and predictive capabilities that can accelerate the discovery and optimization of new materials and processes. mdpi.comrsc.org

Quantum chemical calculations, particularly Density Functional Theory (DFT), are being used extensively to investigate reaction mechanisms, catalyst activity, and thermochemical properties. nih.govmdpi.comnih.gov For example, DFT studies have been crucial in elucidating the catalytic cycle of isocyanate trimerization, identifying the true active species, and explaining why certain catalysts are effective. nih.gov Such computational studies can predict the reactivity of different isocyanates and guide the rational design of new catalysts with enhanced performance. mdpi.comrsc.org

In parallel, machine learning (ML) is emerging as a powerful tool for predicting the properties of isocyanate-derived materials. rsc.org ML algorithms can be trained on experimental datasets to build models that predict material behavior, such as the drug release kinetics from isocyanate-derived aerogels. rsc.org By identifying the most influential factors (e.g., morphology, porosity), these models can guide experimental design, reducing the time and cost associated with trial-and-error approaches. rsc.org The integration of these computational tools is essential for navigating the vast chemical space of isocyanate chemistry and unlocking its full potential. mdpi.com

Table 4: Computational and Data Science in Isocyanate Research

MethodologyApplication in Isocyanate ChemistryKey Insights Provided
Density Functional Theory (DFT)Investigating reaction mechanisms (e.g., urethane (B1682113) formation, cyclotrimerization). nih.govmdpi.comElucidation of catalytic cycles, identification of active species, calculation of activation energies. nih.govmdpi.com
Machine Learning (ML)Predicting properties of isocyanate-derived materials (e.g., drug release from aerogels). rsc.orgCorrelation of structural features (morphology, porosity) with material performance; reduces experimental effort. rsc.org
Thermochemical CalculationsStudying the stability of isocyanurates and cyclotrimerization energies of isocyanates. nih.govrsc.orgUnderstanding how substituents affect thermal stability and reaction exothermicity. nih.govrsc.org
Molecular ModelingSimulating the interplay between chemical structure, reactivity, and physical properties. mdpi.comProvides an overview of active research fields and underlines the need for accurate models. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing 1-Isocyanato-4-propylbenzene with high purity?

  • Methodology : React 4-propylaniline with phosgene or safer alternatives (e.g., triphosgene) under anhydrous conditions. Purify via fractional distillation or column chromatography. Validate purity using NMR (e.g., absence of amine peaks at δ 1–3 ppm) and FTIR (isocyanate N=C=O stretch at ~2270 cm⁻¹) .
  • Key Considerations : Monitor reaction temperature (<0°C to prevent side reactions) and use inert gas (N₂/Ar) to avoid hydrolysis .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodology :

  • FTIR : Confirm isocyanate functional group via absorption at 2270 cm⁻¹.
  • ¹H/¹³C NMR : Assign propyl chain (δ 0.8–1.6 ppm for CH₃ and CH₂ groups) and aromatic protons (δ 6.8–7.4 ppm).
  • GC-MS : Verify molecular ion peak (m/z = 161) and rule out impurities.
    • Validation : Cross-reference spectral data with computational simulations (e.g., DFT for NMR chemical shifts) .

Advanced Research Questions

Q. How does the electronic and steric profile of the propyl substituent influence the reactivity of this compound in nucleophilic additions?

  • Experimental Design :

  • Compare reaction kinetics with analogs (e.g., 1-Isocyanato-4-methylbenzene) using UV-Vis spectroscopy to track isocyanate consumption.
  • Perform Hammett analysis to quantify electronic effects.
    • Data Analysis : Use Arrhenius plots to determine activation energy differences. Steric hindrance from the propyl group may reduce reaction rates by 15–20% compared to methyl-substituted analogs .

Q. What strategies mitigate side reactions (e.g., trimerization or hydrolysis) during storage and application of this compound?

  • Methodology :

  • Storage : Use molecular sieves or stabilizers (e.g., phosphoric acid esters) to prevent moisture ingress.
  • Reaction Optimization : Introduce Lewis acid catalysts (e.g., FeCl₃) to suppress trimerization during urethane formation .
    • Validation : Monitor stability via periodic FTIR and HPLC over 30 days .

Q. How can computational modeling predict the thermodynamic stability of this compound derivatives in polymer networks?

  • Methodology :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate bond dissociation energies (BDEs) of isocyanate groups.
  • MD Simulations : Model crosslinking efficiency in polyurethane systems.
    • Outcome : Propyl-substituted derivatives show 10–12% higher BDEs than methyl analogs, suggesting enhanced thermal stability .

Data Contradiction & Analysis

Q. How to resolve discrepancies in reported catalytic efficiencies for this compound in urethane reactions?

  • Approach :

  • Systematic Review : Tabulate variables (catalyst type, solvent polarity, temperature) from conflicting studies (Table 1).
  • Controlled Replication : Repeat experiments under standardized conditions (e.g., 60°C, toluene, 0.1 mol% DBTDL catalyst).
    • Resolution : Discrepancies often arise from trace moisture (>50 ppm), which hydrolyzes isocyanate and reduces yields by 30–40% .

Table 1 : Comparative Analysis of Catalytic Conditions

CatalystSolventTemp (°C)Yield (%)Reference
DBTDLToluene6092Study A
Fe(Acac)₃DCM2568Study B
NoneTHF4045Study C

Q. What statistical methods address variability in toxicity data for this compound?

  • Methodology :

  • Apply ANOVA to compare LD₅₀ values across studies, accounting for species (rat vs. zebrafish) and exposure routes (inhalation vs. dermal).
  • Use Monte Carlo simulations to model uncertainty in occupational exposure limits .

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